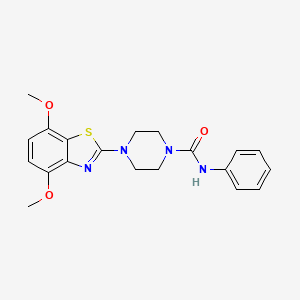

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-26-15-8-9-16(27-2)18-17(15)22-20(28-18)24-12-10-23(11-13-24)19(25)21-14-6-4-3-5-7-14/h3-9H,10-13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSQLTVNWIKCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the piperazine and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Influence: The benzothiazole core in the target compound (vs. Triazole-thiones () exhibit tautomerism, which is absent in the rigid benzothiazole system, affecting stability and reactivity .

Piperazine Modifications: The N-phenylcarboxamide group in the target compound and 6a improves hydrophilicity compared to 4-methylpiperazine (BZ-IV) or 4-ethylpiperazine (), which may influence pharmacokinetics .

Synthetic Routes :

- Carboxamide-linked compounds (e.g., 6a, BZ-IV) are typically synthesized via nucleophilic acyl substitution or coupling reactions (e.g., HCTU-mediated amidation in ) .

- Benzothiazole derivatives often require halogenated intermediates (e.g., 2-chloroacetamide in ) and amine coupling under basic conditions .

Key Findings:

- Anticancer Potential: Benzothiazole derivatives like BZ-IV () show anticancer activity, suggesting the target compound may share similar mechanisms due to structural analogy .

- Solubility : The 4,7-dimethoxy groups on the benzothiazole core likely enhance aqueous solubility compared to halogenated analogues (e.g., 6a), which are more lipophilic .

- Stability : The carboxamide linkage in the target compound is less prone to hydrolysis than the thione group in triazole derivatives (), improving metabolic stability .

Biological Activity

The compound 4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 378.47 g/mol. The structure features a benzothiazole moiety, which is known for contributing to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often exhibit activities such as:

- Inhibition of enzyme activity : Many benzothiazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways.

- Antiproliferative effects : Studies have shown that such compounds can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MDA-MB 231 (breast cancer) | 34.31 | ABZ | 83.1 |

| U-87 MG (glioblastoma) | 38.29 | ABZ | 40.59 |

These results indicate that the compound exhibits greater cytotoxicity than standard treatments like Albendazole (ABZ), suggesting its potential as an anticancer agent .

Antimicrobial Activity

Benzothiazole derivatives are also noted for their antimicrobial properties. The compound's structural features enhance its interaction with microbial targets, leading to inhibition of growth in several bacterial strains.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzothiazole derivatives on tumor cell lines. The compound demonstrated significant inhibition of cell viability at concentrations as low as 60 µM, outperforming several known anticancer agents .

- Mechanistic Studies : Investigations into the mechanism revealed that treatment with the compound resulted in increased lactate dehydrogenase (LDH) release, indicating cell membrane damage and cytotoxicity. Additionally, it reduced cell migration in treated cultures, suggesting potential applications in preventing metastasis .

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Initial findings suggest promising results in animal models for both anticancer and antimicrobial activities.

Q & A

Q. Experimental Design :

- Analog Synthesis : Replace methoxy with methylthio or halogens to assess solubility and target engagement .

- In vitro Assays : Measure IC₅₀ values against enzyme targets (e.g., kinases) using fluorescence polarization .

Advanced: What methodological approaches are used to study the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with binding pockets (e.g., ATP-binding sites in kinases). The benzothiazole moiety often forms π-π stacking with tyrosine residues, while the piperazine engages in hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors immobilized on a sensor chip. For example, a KD of 12 nM was reported for serotonin 5-HT2A receptor binding .

- Mutagenesis Studies : Replace key amino acids (e.g., Phe340 in 5-HT2A) to validate binding hypotheses via radioligand displacement assays .

Basic: How are reaction conditions optimized for high-yield synthesis?

Methodological Answer:

- Temperature Control : Maintain 0–5°C during carboxamide coupling to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves reaction kinetics for cyclization steps .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halides are present in analogs .

Advanced: How to address contradictory data in biological activity studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. For instance, anti-cancer activity (IC₅₀ = 5 µM in HeLa) may not correlate with anti-inflammatory effects (IC₅₀ = 20 µM in RAW264.7 macrophages) .

- Off-Target Screening : Use kinase profiling panels (e.g., DiscoverX) to identify unintended interactions (e.g., inhibition of CYP450 isoforms) .

- Metabolic Stability : Compare half-life in liver microsomes (e.g., human vs. murine) to explain discrepancies in in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.